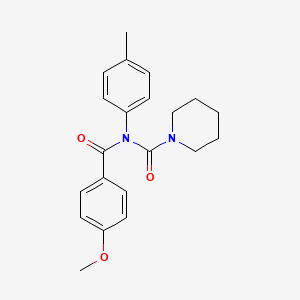

N-(4-methoxybenzoyl)-N-(p-tolyl)piperidine-1-carboxamide

Description

N-(4-Methoxybenzoyl)-N-(p-tolyl)piperidine-1-carboxamide is a piperidine-based carboxamide derivative featuring two distinct aryl substituents: a 4-methoxybenzoyl group and a p-tolyl (4-methylphenyl) group.

Properties

IUPAC Name |

N-(4-methoxybenzoyl)-N-(4-methylphenyl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O3/c1-16-6-10-18(11-7-16)23(21(25)22-14-4-3-5-15-22)20(24)17-8-12-19(26-2)13-9-17/h6-13H,3-5,14-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBYZBABKDZWAHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(C(=O)C2=CC=C(C=C2)OC)C(=O)N3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzoyl)-N-(p-tolyl)piperidine-1-carboxamide typically involves the following steps:

Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under basic or acidic conditions.

Introduction of the 4-methoxybenzoyl group: This step involves the acylation of the piperidine ring with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine.

Introduction of the p-tolyl group: This can be done through a nucleophilic substitution reaction where the piperidine nitrogen attacks a p-tolyl halide, such as p-tolyl bromide, under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxybenzoyl)-N-(p-tolyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The aromatic rings can be oxidized to form quinones or other oxidized derivatives.

Reduction: The carbonyl group in the 4-methoxybenzoyl moiety can be reduced to an alcohol.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Halogenating agents, nitrating agents, or sulfonating agents can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.

Major Products

Oxidation: Quinones or other oxidized aromatic compounds.

Reduction: Alcohols or other reduced derivatives.

Substitution: Halogenated, nitrated, or sulfonated aromatic compounds.

Scientific Research Applications

N-(4-methoxybenzoyl)-N-(p-tolyl)piperidine-1-carboxamide has several scientific research applications:

Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting the central nervous system.

Materials Science: The compound can be used in the synthesis of novel polymers or as a building block for advanced materials.

Biological Studies: It can be used to study the interactions of piperidine derivatives with biological targets, such as enzymes or receptors.

Mechanism of Action

The mechanism of action of N-(4-methoxybenzoyl)-N-(p-tolyl)piperidine-1-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved can vary, but they often include neurotransmitter receptors or enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

Core Structure Variations

- N-(p-Tolyl)Piperidine-1-Carboxamide (17) (): Shares the piperidine-1-carboxamide core and p-tolyl group but lacks the 4-methoxybenzoyl substituent. This simpler structure highlights the impact of additional substituents on solubility and bioactivity.

- 4-(5-(4-Methoxybenzyl)-1,3,4-Thiadiazol-2-yl)-N-(4-Methoxyphenyl)Piperidine-1-Carboxamide (): Incorporates a thiadiazole ring and dual methoxy groups.

Halogenated Derivatives

- N-(4-Bromophenyl)Piperidine-1-Carboxamide (): Substitutes the p-tolyl group with a bromophenyl group. Bromine increases molecular weight (MW: 279.15 g/mol) and lipophilicity compared to the target compound, which may affect membrane permeability .

- TH5487 (OGG1 Inhibitor) (): Contains a brominated benzimidazolone group. Halogenation here improves target selectivity for DNA repair enzymes, suggesting that halogen substituents in the target compound could be explored for similar therapeutic applications .

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |

|---|---|---|---|---|

| Target Compound | C21H24N2O3 | 352.43 | 4-Methoxybenzoyl, p-tolyl | Enhanced solubility (methoxy) |

| N-(p-Tolyl)Piperidine-1-Carboxamide (17) | C13H18N2O | 218.30 | p-Tolyl | Lower MW, higher lipophilicity |

| 4-(5-(4-Methoxybenzyl)-Thiadiazolyl Derivative (16) | C23H26N4O3S | 438.50 | Thiadiazole, dual methoxy | Heterocyclic aromaticity |

| N-(4-Bromophenyl)Piperidine-1-Carboxamide (13) | C12H15BrN2O | 279.15 | Bromophenyl | High lipophilicity |

The target compound’s molecular weight (352.43 g/mol) positions it between simpler carboxamides (e.g., 218.30 g/mol in ) and bulkier derivatives (e.g., 438.50 g/mol in ). The methoxy group likely improves water solubility compared to halogenated analogs .

Q & A

Basic: What are the recommended synthetic routes for N-(4-methoxybenzoyl)-N-(p-tolyl)piperidine-1-carboxamide, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

The synthesis typically involves a multi-step approach:

- Step 1: Preparation of intermediates like 4-methoxybenzoyl chloride and p-toluidine derivatives.

- Step 2: Amide bond formation via coupling reagents (e.g., EDC/HOBt) or direct reaction with piperidine-1-carboxylic acid chloride under basic conditions (e.g., triethylamine) .

- Optimization: Microwave-assisted synthesis (100°C, 2 hours) improves reaction efficiency and reduces side products . Solvent choice (THF or DCM) and catalyst load (e.g., imidazole) are critical for yield enhancement. Purification via silica column chromatography (gradient elution with EtOAC/hexanes) ensures high purity .

Basic: Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?

Methodological Answer:

- 1H/13C NMR: Identify aromatic protons (δ 7.2–7.4 ppm for p-tolyl) and methoxy groups (δ ~3.8 ppm). Piperidine aliphatic signals appear at δ 1.8–2.8 ppm .

- IR Spectroscopy: Confirm amide C=O stretch (~1650 cm⁻¹) and methoxy C-O stretch (~1250 cm⁻¹) .

- Mass Spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .

- HPLC: Assess purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .

Basic: What preliminary biological screening approaches are recommended to assess its potential therapeutic applications?

Methodological Answer:

- Enzyme Inhibition Assays: Screen against kinases or proteases using fluorogenic substrates (e.g., ATPase activity assays) .

- Cytotoxicity Testing: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC50 values .

- Receptor Binding Studies: Radioligand displacement assays (e.g., for GPCRs) to measure Ki values .

Advanced: How can structure-activity relationship (SAR) studies be designed to explore the role of substituents like the 4-methoxybenzoyl group in modulating biological activity?

Methodological Answer:

- Analog Synthesis: Replace 4-methoxybenzoyl with electron-withdrawing (e.g., nitro) or donating (e.g., methyl) groups .

- Pharmacophore Mapping: Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with methoxy groups) .

- In Vivo Validation: Compare pharmacokinetic profiles (AUC, Cmax) of analogs in rodent models to correlate substituent effects with bioavailability .

Advanced: What strategies can resolve contradictions in biological activity data observed across different experimental models?

Methodological Answer:

- Orthogonal Assays: Validate cytotoxicity results using both 2D cell monolayers and 3D spheroid models .

- Species-Specific Profiling: Test activity in human vs. murine primary cells to identify model-dependent biases .

- Meta-Analysis: Cross-reference data with structurally similar compounds (e.g., piperidine carboxamides in PubChem) to contextualize outliers .

Advanced: What computational methods are suitable for predicting binding affinities and optimizing interactions with target proteins?

Methodological Answer:

- Molecular Dynamics (MD): Simulate ligand-receptor complexes (e.g., GROMACS) to assess stability of piperidine-protein interactions .

- Free Energy Perturbation (FEP): Calculate ΔΔG values for substituent modifications (e.g., methoxy → ethoxy) .

- QSAR Modeling: Train models using descriptors like logP, polar surface area, and H-bond donors .

Advanced: How can metabolic stability and toxicity profiles be evaluated during early-stage development?

Methodological Answer:

- Hepatic Microsome Assays: Incubate with human liver microsomes (HLMs) to measure t1/2 and identify cytochrome P450 liabilities .

- AMES Test: Screen for mutagenicity using Salmonella typhimurium strains TA98/TA100 .

- hERG Channel Inhibition: Patch-clamp assays to assess cardiac toxicity risks .

Advanced: What are the key considerations in scaling up synthesis from laboratory to pilot scale while maintaining purity?

Methodological Answer:

- Process Chemistry: Transition from batch to flow reactors for improved heat/mass transfer during amide coupling .

- Crystallization Optimization: Use anti-solvent addition (e.g., water in DCM) to enhance yield and polymorph control .

- In-Line Analytics: Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Advanced: How does the compound's stereochemistry influence its pharmacological properties, and what methods determine enantiomeric purity?

Methodological Answer:

- Chiral HPLC: Resolve enantiomers using Chiralpak® columns (e.g., AD-H) with hexane/isopropanol mobile phases .

- X-ray Crystallography: Confirm absolute configuration by analyzing single-crystal structures .

- Circular Dichroism (CD): Corporate CD spectra with computational models (e.g., TD-DFT) to assign stereochemistry .

Advanced: What interdisciplinary approaches integrate material science principles to explore non-pharmacological applications?

Methodological Answer:

- Polymer Composite Design: Incorporate the compound into conductive polymers (e.g., PEDOT:PSS) for organic electronics .

- Surface Functionalization: Graft onto silica nanoparticles via carbodiimide chemistry for catalytic applications .

- Thermal Stability Analysis: Use TGA/DSC to evaluate decomposition profiles for high-temperature material suitability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.